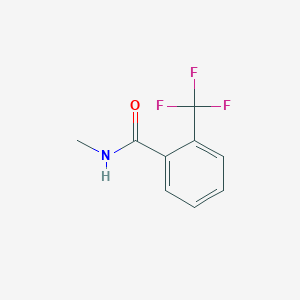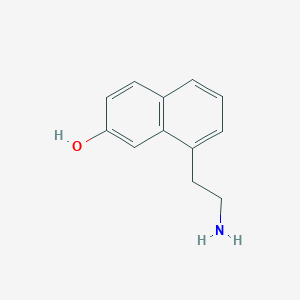
2-Naphthalenol, 8-(2-aminoethyl)-
Descripción general
Descripción
2-Naphthalenol, 8-(2-aminoethyl)- , also known as β-naphthol , is a fluorescent colorless (or occasionally yellow) crystalline solid with the chemical formula C10H7OH . It is an isomer of 1-naphthol , differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol but are more reactive. Both isomers are soluble in simple alcohols, ethers, and chloroform .
Synthesis Analysis
Additionally, 2-naphthol can be produced using a method analogous to the cumene process .
Molecular Structure Analysis
The molecular formula of 2-naphthol is C10H8O , and its molar mass is approximately 144.17 g/mol . It has a melting point range of 121 to 123°C and a boiling point of 285°C . The compound appears as a colorless crystalline solid .
Chemical Reactions Analysis
Some reactions of 2-naphthol can be explained by its tautomerism, which produces a small amount of the keto tautomer. Notably, 2-naphthol serves as an intermediate in the production of various dyes and other compounds. For instance, several Sudan dyes are derived from 2-naphthol by coupling with diazonium salts .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Toxicological Studies
Research has explored the toxicological effects of naphthalene, a component related to 2-Naphthalenol, 8-(2-aminoethyl)-, on insects like Tribolium castaneum. Studies have assessed mortality rates and examined changes in gene expression related to oxidative stress, metabolism, reproduction, metamorphosis, and neurotransmission after exposure to naphthalene and benzene. These findings provide insights into the possible biological impacts of naphthalene and related compounds (Pájaro-Castro et al., 2017).
Medicinal Chemistry
Naphthalimide compounds, closely related to 2-Naphthalenol, 8-(2-aminoethyl)-, are important nitrogen-containing aromatic heterocycles. They have shown potential in medicinal applications, interacting with various biological entities like DNAs, enzymes, and receptors. These interactions, primarily noncovalent, enable naphthalimide derivatives to serve in anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. Furthermore, they have utility in diagnostics and as pathologic probes and cell imaging agents (Gong et al., 2016).
Biochemical Interaction Studies
Studies have detailed the interaction of naphthalene metabolites with proteins and peptides, providing an understanding of covalent adduct formation. This research is critical for understanding the biological implications of exposure to naphthalene and its derivatives, as it helps in determining specific sites of adduction and amino acid targets. Such insights are invaluable for assessing the potential health risks associated with exposure to these compounds (Pham et al., 2012).
Propiedades
IUPAC Name |
8-(2-aminoethyl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10/h1-5,8,14H,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZAVAINGDXZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenol, 8-(2-aminoethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



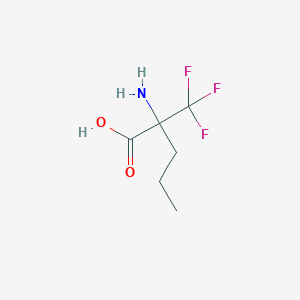
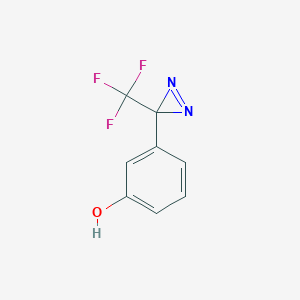
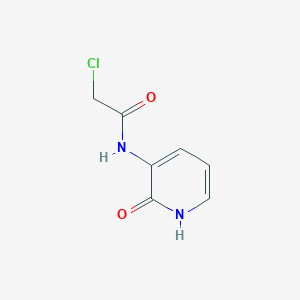
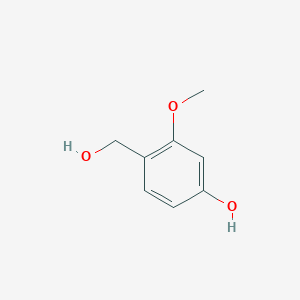
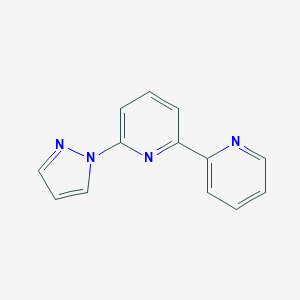
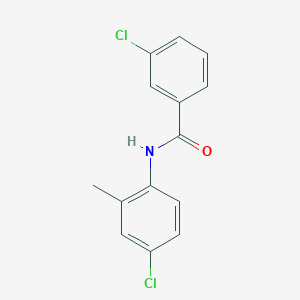
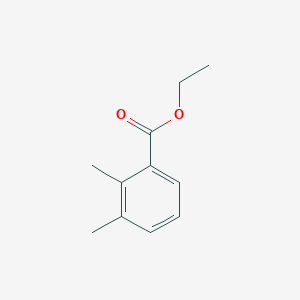
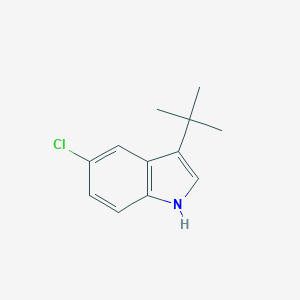
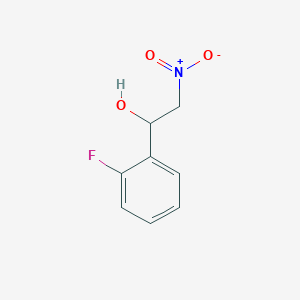

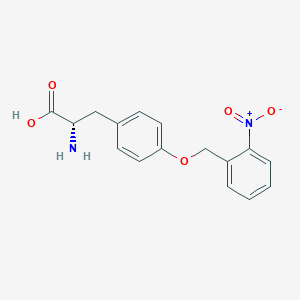
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
